molecular formula C12H15NO B082374 2-tert-Butyl-6-methylphenyl isocyanate CAS No. 13680-30-3

2-tert-Butyl-6-methylphenyl isocyanate

Cat. No. B082374
CAS RN: 13680-30-3
M. Wt: 189.25 g/mol
InChI Key: VCHAHDOWZAYVEM-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-methylphenyl isocyanate is a compound that has garnered interest in the field of organic chemistry due to its unique chemical properties and potential applications. Its molecular structure includes isocyanate (-N=C=O) functional groups attached to an aromatic ring, which is further modified by tert-butyl and methyl substituents.

Synthesis Analysis

The synthesis of related compounds, such as (2,4,6-Tri-tert-butylphenyl)isocyanide, involves a thermal rearrangement process that offers a high-yield access to derivatives like 2,4,6-tri-tert-butylbenzonitrile and -benzoic acid, demonstrating the synthetic versatility of isocyanate compounds (Pakusch & Rüchardt, 1989).

Molecular Structure Analysis

The geometric structure of tert-butyl isocyanate, a related compound, was determined by gas electron diffraction, revealing a non-rigid model with a large-amplitude torsional motion, suggesting similar dynamic properties may be present in 2-tert-Butyl-6-methylphenyl isocyanate (Knölker, Braxmeier, & Oberhammer, 1997).

Chemical Reactions and Properties

  • Chemical Reactions : tert-Butyl isocyanate participates in reactions forming ketenimines when trapped by alkyl 2-arylamino-2-oxo-acetates and dialkyl acetylenedicarboxylates, indicating the reactivity of the tert-butyl isocyanate group towards nucleophiles (Yavari, Nasiri, & Djahaniani, 2004).
  • Properties : The study on tert-butyl isocyanate highlights its reactivity and the influence of substituents on its chemical behavior, which is crucial for understanding the properties of 2-tert-Butyl-6-methylphenyl isocyanate.

Scientific Research Applications

  • Polymer Research : Copolymers from tert-butyl methacrylate and 2-propenyl isocyanate are explored for potential applications in photoresists. This research investigates the free radical copolymerization of these compounds, focusing on their reactivity ratios and the resultant molecular weights and thermal properties of the copolymers (Ferbitz & Mormann, 2003).

  • Chemical Reaction Studies : Research on the origin of impurities in the polyurethane production chain includes studies on phenyl and 4-methylphenyl isocyanide dichlorides, which serve as models for byproducts in polyurethane production. The study focuses on chlorine transfer and related reactions (Callison et al., 2012).

  • Metal Complexes and Ligand Reactions : Imidotungsten(VI) complexes with chelating amino and imino phenolates have been synthesized using reactions involving 2,4-di-tert-butyl-6-((isopropylamino)methyl)phenol and phenyl isocyanate. These complexes are studied for their potential in catalysis and materials science (Hänninen et al., 2011).

  • Polymer Stabilization : Studies on polymer stabilizers have shown the efficacy of certain isocyanate compounds in enhancing the thermal stability of butadiene polymers, particularly under oxygen-free atmospheres. The stabilizing mechanism involves polymer radical trapping followed by hydrogen transfer (Yachigo et al., 1988).

  • Small Molecule Fixation : The fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair has been explored. Reactions involving tert-butyl isocyanate are included in this study, providing insights into potential applications in environmental chemistry and catalysis (Theuergarten et al., 2012).

  • Synthetic Chemistry : The synthesis and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates have been investigated for their potential in organic synthesis and pharmaceutical applications. This research provides insights into new synthetic pathways and reactions (Häner et al., 1986).

  • Carcinogenesis Research : Studies on the inhibition of carcinogen-induced neoplasia using compounds like tert-butyl isocyanate have shown potential in cancer research. These compounds were tested for their ability to inhibit the development of neoplasia in animal models following carcinogen exposure, contributing to the understanding of cancer prevention and treatment (Wattenberg, 1981).

Safety And Hazards

Thermal decomposition of 2-tert-Butyl-6-methylphenyl isocyanate can lead to the release of irritating gases and vapors . The product can cause burns of eyes, skin, and mucous membranes . It is flammable, and its containers may explode when heated . Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

properties

IUPAC Name

1-tert-butyl-2-isocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-6-5-7-10(12(2,3)4)11(9)13-8-14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHAHDOWZAYVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393052
Record name 1-tert-Butyl-2-isocyanato-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-6-methylphenyl isocyanate

CAS RN

13680-30-3
Record name 1-tert-Butyl-2-isocyanato-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butyl-6-methylphenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Wertjes, S Ayers, Q Gao, EM Simmons… - Synthesis, 2018 - thieme-connect.com
During exploration of the nickel(0)-catalyzed reaction of isocyanates and isatoic anhydrides, it was found that changes in the substitution pattern of the isocyanate led to constitutionally …
Number of citations: 2 www.thieme-connect.com
M Ávalos, R Babiano, P Cintas, MB Hursthouse… - Tetrahedron, 2005 - Elsevier
… O-acetyl-2-amino-2-deoxy-β-d-glucopyranose 4 (9) with 2-ethyl-6-methylphenyl isocyanate (10), 2-isopropyl-6-methylphenyl isocyanate (11) and 2-tert-butyl-6-methylphenyl isocyanate …
Number of citations: 8 www.sciencedirect.com

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